Xylitol

Dental caries prevention Pediatric dentistry Sugar alcohol clinical trial

Xylitol is a five-carbon polyol (sugar alcohol) manufactured by catalytic hydrogenation of xylose. It is widely used as a sugar replacer in food, pharmaceutical, and oral-care applications.

Molecular Formula C5H12O5
Molecular Weight 152.15 g/mol
CAS No. 16277-71-7
Cat. No. B092547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylitol
CAS16277-71-7
SynonymsXylitol
Molecular FormulaC5H12O5
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
InChIKeyHEBKCHPVOIAQTA-NGQZWQHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.22 M
Very soluble in water, sparingly soluble in ethanol
Very soluble in water, pyridene, ethanol
642 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Xylitol (CAS 16277-71-7) Procurement Guide: Evidence-Based Differentiation for Scientific & Industrial Selection


Xylitol is a five-carbon polyol (sugar alcohol) manufactured by catalytic hydrogenation of xylose. It is widely used as a sugar replacer in food, pharmaceutical, and oral-care applications. Among polyols, xylitol is the closest to sucrose in sweetness intensity [1] and delivers a distinct negative heat of solution that provides a quantifiable organoleptic cooling effect [2]. However, its differentiation from structural analogs (e.g., sorbitol, erythritol, maltitol) rests on specific, measurable performance differences, detailed in the evidence guide below.

Why Sorbitol, Erythritol, or Maltitol Cannot Simply Replace Xylitol in Critical Specifications


Polyols differ substantially in glycemic index, digestive tolerance, cooling intensity, and anti-cariogenic efficacy. Xylitol has a glycemic index of 13 versus 35 for maltitol and 0 for erythritol, meaning each drives a distinct postprandial insulin response [1]. Its heat of solution (−153 J/g) generates a cooling sensation nearly 40% greater than sorbitol (−111 J/g), making interchangeability in confectionery or oral care formulations organoleptically detectable by consumers [2]. In bone health applications, xylitol uniquely elevates both bone calcium and citrate concentrations (P < 0.001 vs. control), whereas sorbitol affects calcium only and erythritol shows no bone resorption retardant activity [3]. These quantifiable performance gaps mean generic substitution without re-qualification risks functional failure.

Xylitol Quantitative Differentiation Evidence Against Closest Analogs


Dental Caries Risk Reduction: Xylitol vs. Erythritol vs. Sorbitol in a 3-Year Double-Blind RCT in Schoolchildren

Xylitol exhibited measurable, durable anti-caries efficacy in a 3-year double-blind cluster-randomized trial (NCT01062633) involving 485 children consuming 7.5 g polyol/day as candies. At 36 months, dentin caries surfaces were significantly lower in the erythritol group than in xylitol or sorbitol groups. However, xylitol significantly reduced dentin caries development relative to sorbitol (control), demonstrating intermediate anti-caries performance: better than sorbitol, below erythritol [1]. The 3-year post-intervention survival analysis confirmed persistence of caries prevention in the erythritol group but not in the xylitol group relative to sorbitol, establishing sorbitol as the lowest-efficacy comparator [2].

Dental caries prevention Pediatric dentistry Sugar alcohol clinical trial

Glycemic Index Differentiation: Xylitol vs. Maltitol, Sorbitol, Erythritol, and Mannitol in Human Glycemic Response Studies

Xylitol has a glycemic index (GI) of 13 and an insulinemic index (II) of 11, placing it in the 'very low GI' band (<40). This directly contrasts with maltitol (GI=35, II=27), which has nearly triple the glycemic impact and falls into the 'low GI' band (40–55) [1]. Erythritol and mannitol each have GI=0, but they differ from xylitol in sweetness equivalence (xylitol=1.0× sucrose; erythritol≈0.6×) [2]. Sorbitol has a GI of 9 (lower than xylitol) yet provides only 50–70% of sucrose sweetness versus xylitol's 100% match, requiring higher usage rates or additional high-intensity sweeteners to match sweetness intensity in formulation [2]. The magnitude of the GI difference between xylitol and maltitol (13 vs. 35, a 2.7-fold increase) is particularly relevant for diabetic dietary products [1].

Glycemic index Diabetes nutrition Sugar alcohol metabolism

Heat of Solution and Cooling Sensation: Xylitol vs. Sorbitol, Erythritol, and Mannitol in Organoleptic Performance

The cooling sensation elicited when a crystalline polyol dissolves in saliva is a direct function of its negative heat of solution and aqueous solubility. Xylitol has a heat of solution of −153 J/g and solubility of 63 g/100 g solution at 20°C, while sorbitol has −111 J/g and 75 g/100 g [1]. Although both yield a cooling effect (threshold ≈ −84 J/g), the nearly 40% greater negative heat of solution of xylitol (−153 J/g vs. −111 J/g) combined with high solubility generates a markedly more intense cooling sensation [1]. Erythritol has a more negative heat of solution (−182 J/g) but only 40 g/100 g solubility, limiting its in-mouth dissolution rate and thus reducing perceived cooling intensity relative to xylitol [1]. Mannitol (−121 J/g, solubility 20 g/100 g) has the weakest cooling sensation due to low solubility despite its intermediate heat of solution.

Heat of solution Cooling effect Confectionery formulation Organoleptic properties

Bone Health: Xylitol vs. Sorbitol, Mannitol, and Erythritol in Calcium Metabolism and Bone Resorption Retardation in Rodent Models

Xylitol uniquely elevates both calcium and citrate concentrations in bone tissue. In rats fed 20% xylitol supplementation for 5 weeks, femoral Ca and citrate concentrations increased significantly (P < 0.001), while sorbitol increased Ca only and glucose reduced both carbonate and citrate [1]. A separate comparative study of four dietary polyols found that xylitol, sorbitol, and (to a lesser extent) D-mannitol retarded bone resorption in rats, whereas dietary erythritol had no detectable effect on bone resorption parameters [2]. In a Ca-deficient rat model, xylitol + CaCO₃ was superior to gluconate + CaCO₃ and comparable to lactose + CaCO₃ in restoring bone calcification, with the authors specifically recommending advantages of xylitol in Ca-supplement formulations [3].

Bone resorption Calcium absorption Osteoporosis nutrition Polyol supplementation

Phase Change Material (PCM) Latent Heat Storage: Xylitol vs. Erythritol vs. Sorbitol in Melting Enthalpy and Crystallization Behavior

Xylitol has a melting temperature of 365.70 K (≈92.5°C) and an enthalpy of fusion of 37,400 kJ/kmol, compared with erythritol (390.90 K / 39,400 kJ/kmol) and sorbitol (366.50 K / 30,200 kJ/kmol) [1]. Xylitol's enthalpy of fusion is 23.8% higher than sorbitol's (30,200 vs. 37,400 kJ/kmol), offering greater thermal storage density per unit mass. However, DSC studies reveal that xylitol and sorbitol (both with melting points below 100°C) cannot crystallize from the melt at cooling rates down to 0.5°C/min, unlike erythritol, which crystallizes rapidly and reliably upon recooling [2]. This incrystallizability of pure xylitol and sorbitol is a critical failure mode for cyclic PCM applications, while their eutectic mixtures with other sugar alcohols may modulate this behavior [2].

Phase change materials Thermal energy storage Sugar alcohol thermophysics Latent heat of fusion

Xylitol Procurement: Evidence-Anchored Application Scenarios for Scientific & Industrial End-Users


Sugar-Free Confectionery & Chewing Gum Requiring Intense Cooling Sensation

Xylitol's heat of solution (−153 J/g) generates a cooling sensation nearly 40% greater than sorbitol, making it the preferred polyol for mint-flavored chewing gum, compressed mints, and sugar-free hard candies where cooling intensity is a consumer expectation. Its sweetness equivalence to sucrose (1:1) also eliminates the need for high-intensity sweetener compensation, unlike erythritol (≈60% sucrose sweetness) or sorbitol (50–70%) [1].

Oral-Care Products (Toothpaste, Mouthwash, Lozenge) Targeting Caries Prevention with Quantified Efficacy

Xylitol provides statistically significant reduction in dentin caries development compared to sorbitol control in a 3-year RCT involving 485 children (7.5 g/day) [2]. For oral-care formulators prioritizing an evidence-backed anti-cariogenic claim, xylitol's RCT body of evidence is more extensive than that of sorbitol and supports regulatory and marketing substantiation. Erythritol shows stronger efficacy but at a higher raw material cost and without xylitol's intense cooling advantage [2].

Diabetic-Friendly and Low-Glycemic Food Products Requiring Full Sweetness Parity

With a GI of 13 versus 69 for sucrose and 35 for maltitol, xylitol offers the lowest glycemic impact among polyols that achieve 100% sucrose sweetness equivalence [3]. This is a key differentiator for procurement in diabetic nutrition product development, where maltitol (GI=35) may exceed target glycemic thresholds and erythritol (GI=0) requires blending with high-intensity sweeteners to match sucrose's sweetness intensity [3].

Nutraceutical Calcium-Supplement Formulations Targeting Bone Health

Xylitol's demonstrated capacity to elevate both bone calcium and citrate concentrations (P < 0.001) and retard bone resorption differentiates it from sorbitol (Ca only) and erythritol (no bone resorption effect) in rat models [4][5]. Its superiority over gluconate in bone recalcification further supports its procurement as a functional excipient in calcium supplement tablets or powders [5].

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